molecular formula C12H19NO3 B1393322 2-(1-Cyclobutanecarbonylpiperidin-4-yl)acetic acid CAS No. 1285310-84-0

2-(1-Cyclobutanecarbonylpiperidin-4-yl)acetic acid

Cat. No. B1393322
M. Wt: 225.28 g/mol
InChI Key: YUIDKZGLXGFRKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(1-Cyclobutanecarbonylpiperidin-4-yl)acetic acid” is a chemical compound with the CAS Number 1285310-84-0 . It has a molecular weight of 225.28 and a molecular formula of C12H19NO3 . The density is predicted to be 1.198±0.06 g/cm3 and the boiling point is predicted to be 438.1±18.0 °C .


Physical And Chemical Properties Analysis

As mentioned in the description, “2-(1-Cyclobutanecarbonylpiperidin-4-yl)acetic acid” has a predicted density of 1.198±0.06 g/cm3 and a predicted boiling point of 438.1±18.0 °C . The melting point and flash point are not available .

Scientific Research Applications

Synthesis and Structural Analyses

  • Synthesis of Cyclic γ-Aminobutyric Acid Analogues : A study demonstrated the synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues, utilizing a combination of intermolecular [2+2]-photocycloaddition and fragmentation reaction of the cyclobutane moiety as key steps (Petz, Allmendinger, Mayer, & Wanner, 2019).

  • Characterization of Schiff Base Ligands : A study described the synthesis and characterization of the Schiff base ligand [1-({[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]amino}methyl)cyclohexyl]acetic acid (H-HMAC) and its transition metal complexes. These compounds were studied for their antioxidant properties and xanthine oxidase inhibitory activities, with the zinc complex showing notable inhibition (Ikram et al., 2015).

  • Investigation of Sugar Fragmentation in the Maillard Reaction : Research into the Maillard reaction cascade identified acetic acid as a key product of sugar fragmentation. This study provided insights into the formation of acetic acid from glucose under controlled conditions (Davidek, Devaud, Robert, & Blank, 2006).

  • Synthesis and Antimicrobial Activity of Dipeptides : Another study synthesized and tested the antibacterial activity of (1s,2s)-1-hydroxy-2-[(s)-valylamino]cyclobutane-1-acetic acid. The compound showed enhanced antibacterial activity against Bacillus subtilis, proposing a "suicide substrate" mechanism for its antibacterial effect (Baldwin, Adlington, Parisi, & Ting, 1986).

Novel Compound Synthesis and Applications

  • Development of Donor–Acceptor Chromophores : Research on the rearrangement of 4-oxobutane-1,1,2,2-tetracarbonitriles demonstrated a method for synthesizing donor–acceptor chromophores. The process involved synthesis of compounds with distorted tetragonal geometries and their characterization for potential applications (Belikov et al., 2016).

  • Synthesis of Hexahydroindoles and Alkaloids : A study focused on the synthesis of 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles, important intermediates in the synthesis of various alkaloids. This research involved acetal-protected (2,4-dioxocyclohex-1-yl)acetic acid derivatives, highlighting their potential in drug synthesis and development (Juma, Adeel, Villinger, & Langer, 2008).

properties

IUPAC Name

2-[1-(cyclobutanecarbonyl)piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c14-11(15)8-9-4-6-13(7-5-9)12(16)10-2-1-3-10/h9-10H,1-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIDKZGLXGFRKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(CC2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Cyclobutanecarbonylpiperidin-4-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Cyclobutanecarbonylpiperidin-4-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(1-Cyclobutanecarbonylpiperidin-4-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(1-Cyclobutanecarbonylpiperidin-4-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(1-Cyclobutanecarbonylpiperidin-4-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(1-Cyclobutanecarbonylpiperidin-4-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(1-Cyclobutanecarbonylpiperidin-4-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.